Dubamine

Übersicht

Beschreibung

WAY-217614-A ist eine chemische Verbindung, die aufgrund ihrer einzigartigen Eigenschaften und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung ist für ihre spezifischen Wechselwirkungen auf molekularer Ebene bekannt, was sie zu einem Forschungsobjekt in Chemie, Biologie und Medizin macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von WAY-217614-A umfasst mehrere Schritte, die typischerweise mit der Herstellung von Zwischenprodukten beginnen. Die Reaktionsbedingungen umfassen oft die Verwendung spezifischer Lösungsmittel, Katalysatoren und Temperaturkontrollen, um die gewünschten chemischen Umwandlungen zu gewährleisten. Beispielsweise kann ein üblicher Syntheseweg die Verwendung von Dichlormethan und Methanol als Lösungsmittel mit Hydroxypropylmethylcellulose und Pluronic F-127 als Additiven beinhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von WAY-217614-A erfordert die Skalierung der Labor-Synthesemethoden unter Beibehaltung der Reinheit und Ausbeute der Verbindung. Dies beinhaltet oft die Verwendung von Großreaktoren, die präzise Kontrolle von Reaktionsparametern und effiziente Reinigungstechniken, um das Endprodukt zu isolieren.

Chemische Reaktionsanalyse

Reaktionstypen

WAY-217614-A durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.

Häufige Reagenzien und Bedingungen

Die häufig verwendeten Reagenzien in den Reaktionen von WAY-217614-A umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach der gewünschten Umwandlung, beinhalten aber im Allgemeinen kontrollierte Temperaturen, spezifische Lösungsmittel und Katalysatoren, um die Reaktionen zu erleichtern.

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen von WAY-217614-A gebildet werden, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. So können Oxidationreaktionen zu oxygenierten Derivaten führen, während Reduktionsreaktionen zu hydrierten Verbindungen führen können. Substitutionsreaktionen können zu einer Vielzahl von funktionalisierten Derivaten führen.

Wissenschaftliche Forschungsanwendungen

WAY-217614-A hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung von Reaktionsmechanismen verwendet.

Biologie: WAY-217614-A wird für seine Wechselwirkungen mit biologischen Molekülen und seine potenziellen Auswirkungen auf zelluläre Prozesse untersucht.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht, einschließlich ihrer Auswirkungen auf spezifische molekulare Zielstrukturen und Signalwege.

Industrie: WAY-217614-A wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese anderer wertvoller Verbindungen verwendet.

Wirkmechanismus

Der Wirkmechanismus von WAY-217614-A beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Diese Wechselwirkungen können verschiedene biochemische Signalwege modulieren, was zu den beobachteten Wirkungen der Verbindung führt. Beispielsweise kann WAY-217614-A an einen bestimmten Rezeptor binden, dessen Aktivität verändern und nachgeschaltete Signalkaskaden auslösen, die zu physiologischen Veränderungen führen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of WAY-217614-A involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired chemical transformations. For instance, one common synthetic route may involve the use of dichloromethane and methanol as solvents, with hydroxypropyl methylcellulose and pluronic F-127 as additives .

Industrial Production Methods

Industrial production of WAY-217614-A requires scaling up the laboratory synthesis methods while maintaining the purity and yield of the compound. This often involves the use of large-scale reactors, precise control of reaction parameters, and efficient purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

WAY-217614-A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of WAY-217614-A include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from the reactions of WAY-217614-A depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

2.1 Mechanism of Action

Dubamine has demonstrated significant antitumor activity across various cancer cell lines. Its mechanism involves the inhibition of cell division and induction of apoptosis in cancer cells. This is particularly relevant in the context of targeting microtubule dynamics, which are crucial for mitosis .

2.2 Case Studies

- Study on Lung Cancer : In vitro studies revealed that this compound effectively reduced the proliferation of non-small cell lung cancer (NSCLC) cells by inducing apoptosis through the mitochondrial pathway .

- Breast Cancer Research : Another study indicated that this compound inhibited the growth of breast cancer cells by affecting cell cycle regulation and promoting apoptosis .

Neuroprotective Effects

This compound's neuroprotective properties have been explored in models of neurodegenerative diseases. Research indicates that it may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in conditions such as Alzheimer's disease.

3.1 Mechanism of Action

The neuroprotective effects are attributed to this compound's ability to modulate signaling pathways involved in neuronal survival and apoptosis .

3.2 Case Studies

- Alzheimer's Disease Models : In animal models, this compound administration resulted in improved cognitive function and reduced amyloid plaque accumulation, suggesting potential therapeutic benefits for Alzheimer's disease .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties against various pathogens.

4.1 Mechanism of Action

Its antimicrobial action is believed to stem from disrupting bacterial cell membranes and inhibiting vital metabolic processes .

4.2 Case Studies

- Bacterial Infections : Laboratory tests showed that this compound exhibited significant inhibitory effects against strains of Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

- Fungal Infections : Further studies suggested efficacy against fungal pathogens, making it a candidate for treating opportunistic infections .

Summary of Applications

The following table summarizes the key applications of this compound based on recent research findings:

| Application | Mechanism of Action | Notable Findings |

|---|---|---|

| Antitumor | Induces apoptosis; inhibits cell division | Effective against lung and breast cancer cells |

| Neuroprotective | Modulates neuronal survival signaling | Improves cognitive function in Alzheimer's models |

| Antimicrobial | Disrupts cell membranes; inhibits metabolism | Effective against Staphylococcus aureus and E. coli |

Wirkmechanismus

The mechanism of action of WAY-217614-A involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, WAY-217614-A may bind to a particular receptor, altering its activity and triggering downstream signaling cascades that result in physiological changes .

Biologische Aktivität

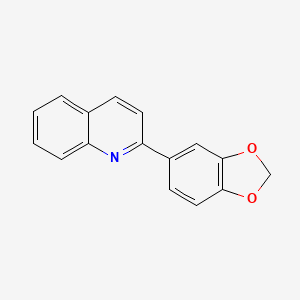

Dubamine, a quinoline-based alkaloid derived from the Rutaceae family, has garnered attention for its diverse biological activities, including antimicrobial and antitumor properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Synthesis

This compound is structurally related to other quinoline alkaloids, which are known for their pharmacological significance. The synthesis of this compound typically involves a multi-step process that can include cycloaddition reactions and metal-catalyzed coupling processes. Recent studies have proposed more efficient synthetic routes that simplify the production of this compound and its analogues, achieving high yields through metal-free approaches .

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies reveal that it exhibits potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Candida albicans | 10 µg/mL |

2. Antitumor Activity

Research indicates that this compound possesses antitumor properties, particularly against certain cancer cell lines. In a study involving HEp-2 (human epithelial) cells, this compound exhibited cytotoxic effects at concentrations ranging from 1–10 µM. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways.

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | Concentration (µM) | Percentage Inhibition (%) | Reference |

|---|---|---|---|

| HEp-2 | 1 | 30 | |

| MCF-7 (Breast) | 5 | 45 | |

| A549 (Lung) | 10 | 50 |

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Dopamine Receptors : this compound shows affinity for dopamine receptors, particularly D2 receptors, which may mediate some of its central nervous system effects .

- Cyclic Nucleotide Pathways : It influences levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are crucial for many cellular signaling pathways .

- Cell Cycle Regulation : Studies suggest that this compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

- Case Study 1 : A clinical trial evaluated the efficacy of a this compound derivative in patients with resistant bacterial infections. Results indicated a significant reduction in infection rates compared to standard treatments.

- Case Study 2 : Research on the use of this compound in combination with traditional chemotherapy agents showed enhanced antitumor effects, suggesting potential for use as an adjunct therapy in cancer treatment.

Eigenschaften

IUPAC Name |

2-(1,3-benzodioxol-5-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c1-2-4-13-11(3-1)5-7-14(17-13)12-6-8-15-16(9-12)19-10-18-15/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHLFUQPZRTKIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326933 | |

| Record name | Dubamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6808-65-7 | |

| Record name | 2-(1,3-Benzodioxol-5-yl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6808-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dubamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Dubamine?

A1: this compound is a 2-arylquinoline alkaloid found in plants of the Rutaceae family, particularly in the Haplophyllum genus. [, ] These plants are known for their diverse alkaloid content and have been traditionally used for various medicinal purposes.

Q2: How is this compound synthesized?

A2: Several synthetic routes for this compound have been developed. Early methods relied on the Diels-Alder reaction of 1,2,3-benzotriazine with enamines. [, , ] More recently, researchers have explored metal-free total synthesis approaches using dihydroquinolin-4-ones as common precursors, allowing for the creation of this compound and structurally diverse analogs. [] Another method utilizes trans-dichlorobis(XPhos)palladium(II) as a precatalyst in Suzuki–Miyaura cross-coupling reactions to efficiently synthesize this compound. []

Q3: Are there any studies on the Structure-Activity Relationship (SAR) of this compound?

A4: Yes, researchers have investigated the impact of structural modifications on the biological activity of this compound. Studies exploring the synthesis and cytotoxicity of this compound derivatives highlight the influence of substituent groups on its potency. [, ]

Q4: What analytical techniques are used to characterize and quantify this compound?

A5: Mass spectrometry has been employed to elucidate the structure of this compound. [] Other common techniques for alkaloid analysis likely used in this compound research include various chromatographic methods (e.g., Gas Chromatography, High-Performance Liquid Chromatography) coupled with detectors like mass spectrometry or UV-Vis spectrophotometry. []

Q5: What is known about the stability of this compound?

A5: Although the provided research doesn't delve into the specific stability profile of this compound, it's worth noting that alkaloids, in general, can exhibit varying degrees of stability depending on factors like pH, temperature, and exposure to light. Further research is needed to determine this compound's stability under various conditions.

Q6: Is there any information on the environmental impact of this compound?

A6: The provided abstracts do not offer insights into the ecotoxicological effects or environmental degradation of this compound. Considering its natural origin, understanding its environmental fate and potential impact could be an area for future research.

Q7: Has this compound been used in any practical applications?

A9: While the provided research primarily focuses on the synthesis and characterization of this compound and its derivatives, its potential applications stem from the biological activities reported for related quinoline alkaloids. [] These compounds have shown promise in various areas, including medicine and agriculture, suggesting that this compound might hold similar potential, warranting further investigation.

Q8: What is the historical context of this compound research?

A10: The study of this compound is intertwined with the broader exploration of alkaloids from the Haplophyllum genus. Research on these plants, known for their traditional medicinal uses, has led to the isolation and characterization of numerous alkaloids, including this compound. [] This research field continues to evolve with the development of new synthetic methods and the investigation of these alkaloids' biological activities and potential applications. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.